molecular formula C18H20N4O4S4 B2384278 Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate CAS No. 892273-22-2

Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate

Cat. No.: B2384278
CAS No.: 892273-22-2
M. Wt: 484.62
InChI Key: DVPCHDXKICEQOF-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate is a complex organic compound that features a piperazine ring linked to dithiophene units through carbonothioylimino linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate typically involves the reaction of piperazine derivatives with thiophene-based compounds under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonothioylimino linkages can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the thiophene units can participate in electron transfer processes. The carbonothioylimino linkages may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate is unique due to its combination of piperazine and thiophene units linked by carbonothioylimino groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-[[4-[(2-methoxycarbonylthiophen-3-yl)carbamothioyl]piperazine-1-carbothioyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S4/c1-25-15(23)13-11(3-9-29-13)19-17(27)21-5-7-22(8-6-21)18(28)20-12-4-10-30-14(12)16(24)26-2/h3-4,9-10H,5-8H2,1-2H3,(H,19,27)(H,20,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPCHDXKICEQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C(=S)NC3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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